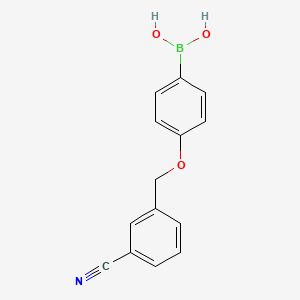
(4-((3-Cyanobenzyl)oxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Cyanobenzyloxy)phenylboronic acid, also known as 4-CBPA, is an organic compound used in a variety of scientific research applications. It is an organoboron compound, which is a compound containing a carbon-boron bond. 4-CBPA is a useful reagent in organic synthesis and has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of polymers, electrochemical sensors, and other materials. 4-CBPA is a versatile compound that can be used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of new materials.
Aplicaciones Científicas De Investigación
- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- These sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
Sensing Applications
Biological Labelling and Protein Manipulation
Separation Technologies
Therapeutics Development
Controlled Release Systems
Building Materials for Microparticles
- Boronic acids have been developed as synthetic receptors for low molecular compounds . This is an area of growth, with novel detection methodologies being introduced .
- Boronic acids have been used as biochemical tools for various purposes, including interference in signalling pathways .
- Boronic acids have been used for enzyme inhibition . This is a crucial role in carbohydrate chemistry and glycobiology .
- Boronic acids have been used in cell delivery systems . This is part of their crucial role in carbohydrate chemistry and glycobiology .
- Boronic acids have been used for protection and activation . This is another aspect of their crucial role in carbohydrate chemistry and glycobiology .
Synthetic Receptors for Low Molecular Compounds
Interference in Signalling Pathways
Enzyme Inhibition
Cell Delivery Systems
Protection and Activation
Electrophoresis of Glycated Molecules
- Boronic acids have been developed as synthetic receptors for low molecular compounds . This is an area of growth, with novel detection methodologies being introduced .
- Boronic acids have been used as biochemical tools for various purposes, including interference in signalling pathways .
- Boronic acids have been used for enzyme inhibition . This is a crucial role in carbohydrate chemistry and glycobiology .
- Boronic acids have been used in cell delivery systems . This is part of their crucial role in carbohydrate chemistry and glycobiology .
- Boronic acids have been used for protection and activation . This is another aspect of their crucial role in carbohydrate chemistry and glycobiology .
Synthetic Receptors for Low Molecular Compounds
Interference in Signalling Pathways
Enzyme Inhibition
Cell Delivery Systems
Protection and Activation
Electrophoresis of Glycated Molecules
Propiedades
IUPAC Name |
[4-[(3-cyanophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO3/c16-9-11-2-1-3-12(8-11)10-19-14-6-4-13(5-7-14)15(17)18/h1-8,17-18H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDTXGCOBVDLQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC(=CC=C2)C#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655844 |
Source


|
| Record name | {4-[(3-Cyanophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Cyanobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
1256355-78-8 |
Source


|
| Record name | Boronic acid, B-[4-[(3-cyanophenyl)methoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(3-Cyanophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

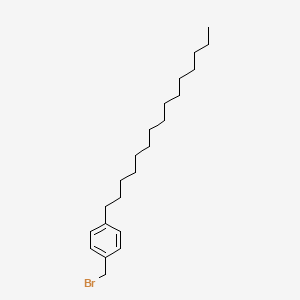
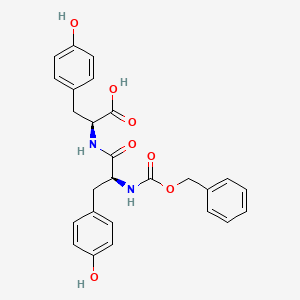

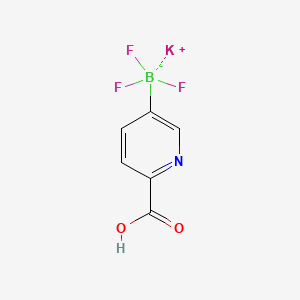

![Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B578086.png)
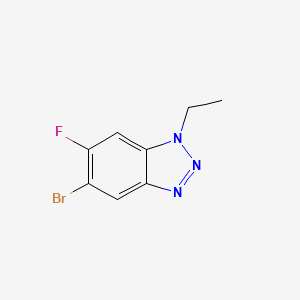
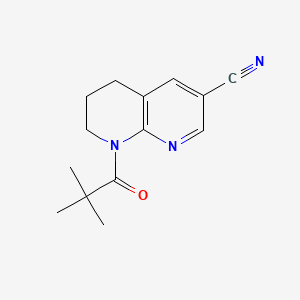
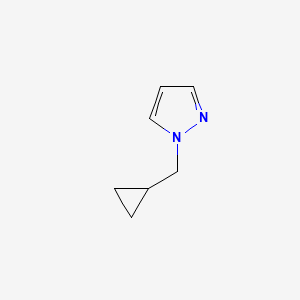
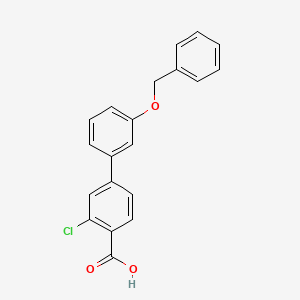
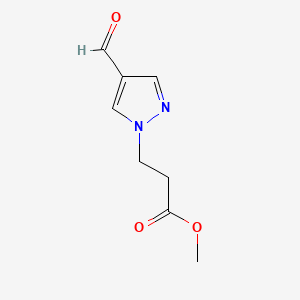
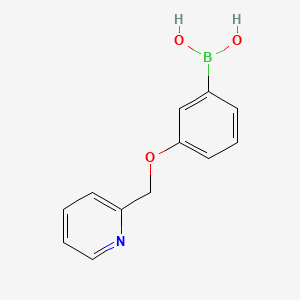
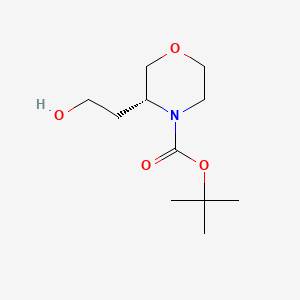
![2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide](/img/structure/B578098.png)